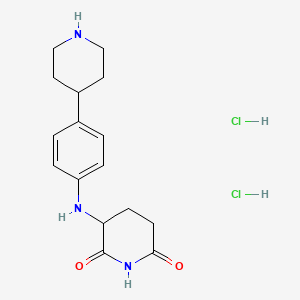
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based proteolysis targeting chimeras (PROTACs). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is amenable for linker attachment via reductive amination and serves as a basic building block for creating protein degrader libraries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Amination Reaction: The piperidine ring is then functionalized with an amino group through reductive amination, allowing for the attachment of various linkers.
Coupling with Phenyl Group: The phenyl group is introduced via peptide coupling reactions, utilizing carboxyl linkers.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalyst Selection: Choosing appropriate nanocatalysts for hydrogenation.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.
Purification: Employing purification techniques like crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and in the development of PROTACs.
Biology: Employed in studying protein degradation pathways and developing targeted protein degraders.
Medicine: Investigated for its potential in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the production of pharmaceuticals and chemical intermediates.
Mechanism of Action
The compound exerts its effects by binding to cereblon, a protein involved in the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The molecular targets include proteins that are tagged for degradation by the ubiquitin ligase complex .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the development of PROTACs.
Lenalidomide: Another cereblon ligand with similar applications in protein degradation.
Pomalidomide: A derivative of thalidomide with enhanced activity in targeting proteins for degradation.
Uniqueness
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is unique due to its functionalized structure, which allows for rapid conjugation with carboxyl linkers and its versatility in linker attachment via reductive amination. This makes it a valuable building block for creating diverse protein degrader libraries .
Properties
IUPAC Name |
3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNVLUOQCWEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

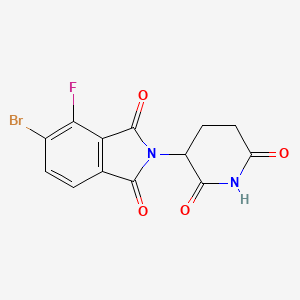
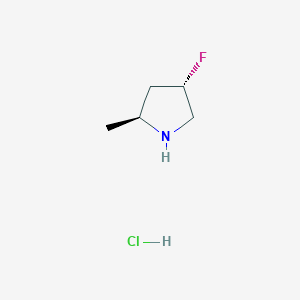
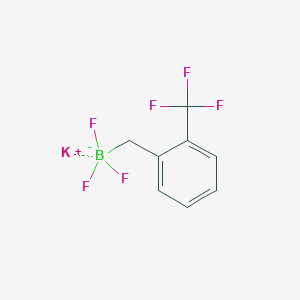
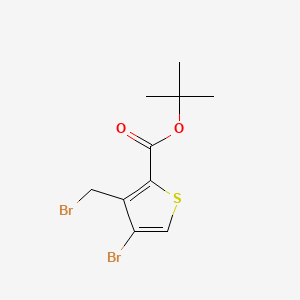
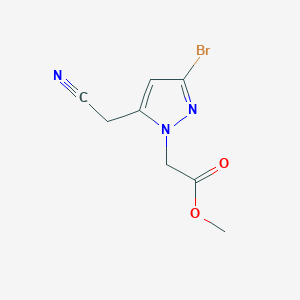
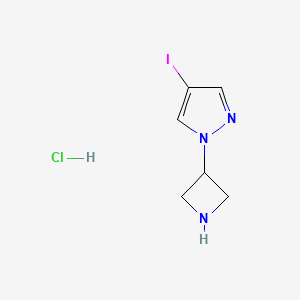
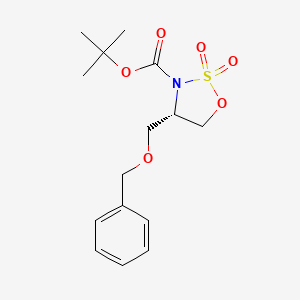
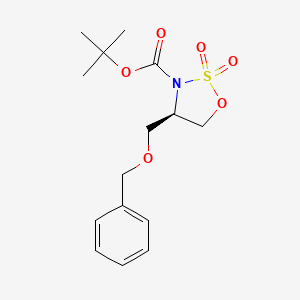
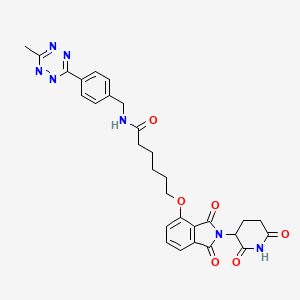
![tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B8237394.png)
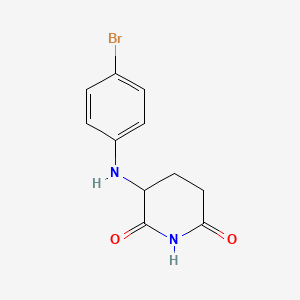
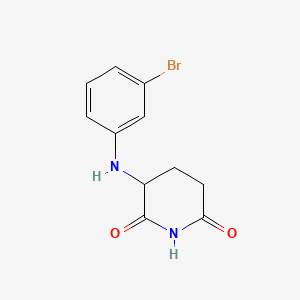
![2-Methoxy-6-[[(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol](/img/structure/B8237429.png)
